Atrazine-13C3,15N3
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Overview
Description
Atrazine-13C3,15N3 is a stable isotope-labeled compound of atrazine, a widely used herbicide. Atrazine is primarily employed to control broadleaf and grassy weeds in crops such as corn, sugarcane, and sorghum. The labeled version, this compound, contains carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications, particularly in tracing and quantification studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atrazine-13C3,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the atrazine molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with isotopically labeled precursors, such as carbon-13 labeled cyanuric chloride and nitrogen-15 labeled amines.
Reaction Conditions: The labeled cyanuric chloride reacts with ethylamine and isopropylamine under controlled conditions to form this compound. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isotopically labeled precursors are used.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity and isotopic enrichment.
Quality Control: Rigorous quality control measures are implemented to verify the isotopic composition and purity of the final product
Chemical Reactions Analysis
Types of Reactions
Atrazine-13C3,15N3 undergoes various chemical reactions, including:
Oxidation: Atrazine can be oxidized to form hydroxyatrazine.
Reduction: Reduction reactions can convert atrazine to deethylatrazine and deisopropylatrazine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions
Major Products
Hydroxyatrazine: Formed from oxidation.
Deethylatrazine and Deisopropylatrazine: Formed from reduction.
Substituted Atrazine Derivatives: Formed from nucleophilic substitution
Scientific Research Applications
Atrazine-13C3,15N3 is utilized in various scientific research fields:
Chemistry: Used as a tracer in studies involving the environmental fate and degradation of atrazine.
Biology: Employed in metabolic studies to understand the biotransformation of atrazine in organisms.
Medicine: Investigated for its potential endocrine-disrupting effects and its impact on human health.
Industry: Used in the development of analytical methods for detecting atrazine residues in environmental samples .
Mechanism of Action
Atrazine-13C3,15N3 exerts its effects by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, blocking electron transport and disrupting the production of ATP and NADPH. This inhibition leads to the accumulation of reactive oxygen species, causing oxidative stress and cell damage .
Comparison with Similar Compounds
Similar Compounds
Simazine: Another triazine herbicide with similar uses and mechanisms of action.
Propazine: A triazine herbicide with a slightly different chemical structure but similar applications.
Cyanazine: A triazine herbicide used for similar purposes but with different environmental and health impacts .
Uniqueness
Atrazine-13C3,15N3 is unique due to its isotopic labeling, which allows for precise tracing and quantification in scientific studies. This feature distinguishes it from other triazine herbicides, making it invaluable for research applications .
Properties
Molecular Formula |
C8H14ClN5 |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-13C3,1,3,5-15N3)1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+1,7+1,8+1,12+1,13+1,14+1 |
InChI Key |
MXWJVTOOROXGIU-ZNLDTMSVSA-N |
Isomeric SMILES |
CCN[13C]1=[15N][13C](=[15N][13C](=[15N]1)Cl)NC(C)C |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.